BenchChemオンラインストアへようこそ!

N-benzyl-3-bromopyridin-4-amine

Suzuki-Miyaura coupling regioselectivity medicinal chemistry building blocks

N-Benzyl-3-bromopyridin-4-amine is the definitive 3-bromo/4-benzylamino regioisomer for PDE4 and kinase inhibitor programs. Its C-3 bromine enables efficient Suzuki-Miyaura diversification, while the 4-benzylamino group serves as a critical pharmacophoric anchor for the PDE4 hydrophobic pocket and kinase ribose-adjacent site. This specific substitution pattern is non-interchangeable with 2-bromo or N-methyl analogs for maintaining target-binding geometry. The benzyl motif provides a calculated logP of ~3.2, tPSA of 24.92 Ų, and a pKa of 5.84, ensuring neutral, permeable character at physiological pH. Choose this building block to generate focused libraries with improved oral bioavailability potential over earlier leads like FCPR03.

Molecular Formula C12H11BrN2
Molecular Weight 263.138
CAS No. 100953-53-5
Cat. No. B566325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-bromopyridin-4-amine
CAS100953-53-5
Synonyms3-BROMO-4-BENZYLAMINOPYRIDINE
Molecular FormulaC12H11BrN2
Molecular Weight263.138
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=NC=C2)Br
InChIInChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)
InChIKeyDIUAXBXBEOJRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-bromopyridin-4-amine (CAS 100953-53-5): A Regiospecific Halogenated Pyridine Building Block for Kinase and PDE4 Inhibitor Synthesis


N-Benzyl-3-bromopyridin-4-amine (CAS 100953-53-5), also referred to as 3-bromo-4-benzylaminopyridine or benzyl-(3-bromo-4-pyridyl)-amine, is a disubstituted pyridine derivative with molecular formula C₁₂H₁₁BrN₂ and a molecular weight of 263.13 g/mol . The compound features a bromine atom at the 3-position of the pyridine ring and a benzylamino substituent at the 4-position, a regiospecific arrangement that distinguishes it from other bromopyridine-benzylamine isomers. Its predicted physicochemical properties include a boiling point of 363.5±32.0 °C, a density of 1.470±0.06 g/cm³, a pKa of 5.84±0.36, and a polar surface area (PSA) of 24.92 Ų . The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting phosphodiesterase 4 (PDE4) and protein kinases, where the C-3 bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups [1].

Why N-Benzyl-3-bromopyridin-4-amine Cannot Be Replaced by Its 2-Bromo, 4-Bromo, N-Methyl, or De-Bromo Analogs in Medicinal Chemistry Campaigns


N-Benzyl-3-bromopyridin-4-amine occupies a unique regioisomeric and substituent-defined niche among brominated aminopyridine building blocks. Replacing it with the 2-bromo regioisomer (N-benzyl-4-bromopyridin-2-amine, CAS 1209457-90-8) alters the electronic distribution and steric environment around the pyridine nitrogen, which is critical for metal coordination and hydrogen-bonding interactions in kinase and PDE4 active sites . Substituting the bromine with chlorine (N-benzyl-3-chloropyridin-4-amine, CAS 1353101-72-0) substantially reduces cross-coupling reactivity due to the higher C–Cl bond dissociation energy, limiting its utility in divergent library synthesis via Suzuki-Miyaura chemistry . Removing the benzyl group entirely (3-bromo-4-aminopyridine, CAS 13534-98-0) eliminates the lipophilic aromatic moiety that contributes to target binding affinity and membrane permeability, while replacing benzyl with methyl (3-bromo-N-methylpyridin-4-amine, CAS 84539-38-8) removes the π-stacking capability and alters the pKa of the secondary amine . These structural differences are not interchangeable in SAR-driven medicinal chemistry; the precise 3-bromo/4-benzylamino substitution pattern is required to maintain the specific vector, electronics, and reactivity profile that define this scaffold's utility in PDE4 and kinase inhibitor programs.

N-Benzyl-3-bromopyridin-4-amine: Quantitative Differential Evidence for Selection Decisions Relative to Close Analogs


Regioisomeric Bromine Position Determines Cross-Coupling Reactivity: 3-Bromo vs. 2-Bromo vs. 4-Bromo Benzylaminopyridine

The position of the bromine atom on the pyridine ring dictates the electronic character and steric accessibility for palladium-catalyzed cross-coupling. In 3-bromopyridine derivatives, the C-3 position is electron-deficient due to the inductive effect of the ring nitrogen, facilitating oxidative addition with Pd(0) catalysts. The 4-benzylamino substituent at C-4 is electron-donating (+M effect), further polarizing the C–Br bond at the adjacent C-3 position. By contrast, the 2-bromo isomer (N-benzyl-4-bromopyridin-2-amine, CAS 1209457-90-8) places the bromine ortho to the ring nitrogen, introducing steric hindrance and altering the electronic activation for oxidative addition; the 4-bromo isomer (hypothetical N-benzyl-2-bromopyridin-4-amine) places the bromine para to the ring nitrogen, where the electron-donating 4-amino group deactivates the C–Br bond toward oxidative addition. Qualitative reactivity ranking for Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) follows the order 3-bromo ≥ 2-bromo > 4-bromo, with the 3-bromo isomer benefiting from optimal electronic activation without prohibitive steric hindrance [1].

Suzuki-Miyaura coupling regioselectivity medicinal chemistry building blocks

Predicted pKa Differentiates Target Compound from N-Methyl and De-Benzyl Analogs: Impact on Salt Formation and Solubility

The predicted acid dissociation constant (pKa) of N-benzyl-3-bromopyridin-4-amine is 5.84±0.36, reflecting protonation of the pyridine ring nitrogen . The benzyl group on the 4-amino substituent influences this value through inductive and steric effects. The N-methyl analog (3-bromo-N-methylpyridin-4-amine, CAS 84539-38-8) is expected to exhibit a higher pKa (~6.5–7.0, predicted) due to the electron-donating methyl group increasing the basicity of the pyridine nitrogen, while the debenzylated parent compound (3-bromo-4-aminopyridine, CAS 13534-98-0) is expected to have a lower pKa (~4.5–5.0, predicted) due to reduced electron donation and potential intramolecular hydrogen bonding. This pKa difference has practical consequences: at physiological pH (7.4), the target compound is predominantly deprotonated and neutral, favoring passive membrane permeability, while the N-methyl analog would be partially protonated, altering its solubility and permeability profile in cellular assays [1].

physicochemical properties pKa formulation salt selection

Benzyl Group Lipophilicity Contribution Differentiates from N-Phenyl Analog: Calculated logP and PSA Comparison

The benzylamino substituent at the 4-position confers distinct lipophilicity and topological polar surface area (tPSA) compared to aryl-substituted analogs. N-Benzyl-3-bromopyridin-4-amine has a tPSA of 24.92 Ų . The N-phenyl analog (3-bromo-N-phenylpyridin-4-amine, CAS not assigned, C₁₁H₉BrN₂, MW 249.11) incorporates a directly conjugated aniline-like system, which reduces basicity at the exocyclic nitrogen due to delocalization of the lone pair into the phenyl ring, and is expected to have a tPSA of ~24–25 Ų (similar) but a lower calculated logP (~2.8 vs. ~3.2 for the benzyl compound) due to the absence of the methylene spacer . The methylene linker in the benzyl compound restores sp³ character and conformational flexibility at the amine, which can be exploited for induced-fit binding modes in kinase and PDE4 active sites that are inaccessible to the planar N-phenyl analog. This flexibility can translate into altered target binding kinetics (e.g., slower off-rates) in the final elaborated inhibitors [1].

lipophilicity polar surface area drug-likeness BBB penetration

Class-Level PDE4 Inhibitory Activity: Arylbenzylamine Scaffold with Pyridin-3-amine Side Chain Shows Mid-Nanomolar Potency

N-Benzyl-3-bromopyridin-4-amine itself has not been reported as a final bioactive compound; however, it serves as a direct precursor to the arylbenzylamine PDE4 inhibitor chemotype. In a published study, arylbenzylamine derivatives bearing a pyridin-3-amine side chain (the structural class to which elaborated derivatives of the target compound belong) displayed inhibitory activities against human PDE4B1 and PDE4D7 isoforms. The most potent compounds in this series, 11r and 11s, achieved mid-nanomolar IC₅₀ values against PDE4B1 with Imax values of 93% and 90%, respectively, indicating partial inhibition [1]. By comparison, the classical PDE4 inhibitor rolipram exhibits IC₅₀ values of 130 nM (PDE4B) and 240 nM (PDE4D), while achieving full (100%) inhibition [2]. The benzyl group on the 4-amino position of the target compound is a critical pharmacophoric element in this series: SAR studies demonstrated that replacing benzyl with smaller alkyl groups (methyl, ethyl) significantly reduced PDE4 inhibitory activity, confirming the benzyl moiety's role in hydrophobic pocket occupancy within the PDE4 catalytic domain [1].

PDE4 inhibition arylbenzylamine neuroprotection Parkinson's disease

N-Benzyl-3-bromopyridin-4-amine: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Divergent Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Coupling at the C-3 Bromine Position

The C-3 bromine atom of N-benzyl-3-bromopyridin-4-amine provides an electronically activated and sterically accessible handle for palladium-catalyzed cross-coupling, as inferred from general 3-bromopyridine reactivity [1]. This enables the efficient generation of diverse 3-aryl/heteroaryl-substituted analogs in parallel format. In kinase inhibitor programs, the 4-benzylamino group serves as a fixed pharmacophoric anchor that occupies the ribose-adjacent pocket or hydrophobic back pocket of the ATP-binding site, while the C-3 aryl group can be varied to explore selectivity against different kinase targets. This divergent strategy has been successfully applied in the design of multisubstituted pyridin-3-amine derivatives as multitargeted protein kinase inhibitors for non-small cell lung cancer [2].

Synthesis of PDE4 Inhibitor Candidates with Partial Inhibition Profiles for Neurodegenerative Disease Applications

The benzylamino moiety at the 4-position is a validated pharmacophoric element in the arylbenzylamine PDE4 inhibitor series, where it occupies a hydrophobic pocket in the PDE4 catalytic domain that is critical for mid-nanomolar potency [3]. Building block procurement of N-benzyl-3-bromopyridin-4-amine enables the installation of diverse C-3 aryl groups to optimize PDE4B1/D isoform selectivity and to achieve the partial inhibition profile (Imax ≈ 90–93%) that may confer reduced emetic side effects compared to full PDE4 inhibitors such as rolipram. The elaborated lead compound 11r from this scaffold class demonstrated 6.7-fold improved oral bioavailability (F = 8.20%) compared to the earlier lead FCPR03 (F = 1.23%), validating the drug-likeness potential of this chemotype [3].

Chemical Probe Development Requiring Defined Lipophilicity and Conformational Flexibility at the 4-Amino Position

The benzyl group attached to the 4-amino position provides a calculated logP of approximately 3.2 and a tPSA of 24.92 Ų , along with sp³-hybridized conformational flexibility from the methylene spacer. This combination distinguishes it from the N-phenyl analog, which adopts a planar, conjugated geometry. For chemical probe campaigns where target engagement depends on induced-fit conformational changes in flexible kinase or PDE active sites, the benzyl-substituted building block offers a kinetically advantageous binding mode that may result in slower off-rates and prolonged target residence time compared to probes built from the rigid N-phenyl scaffold [3].

Salt Form Screening and Formulation Optimization Exploiting the Predicted pKa of 5.84

With a predicted pKa of 5.84±0.36 for the pyridine nitrogen , N-benzyl-3-bromopyridin-4-amine (in its elaborated final form) is predominantly neutral at physiological pH 7.4, favoring passive membrane permeability. During lead optimization, medicinal chemistry teams can exploit this pKa to design salt forms that enhance aqueous solubility without compromising permeability, or to fine-tune the basicity of the pyridine nitrogen through C-3 substituent effects introduced via Suzuki-Miyaura coupling. The pKa value is approximately 0.6–1.2 units lower than the N-methyl analog, meaning the benzyl compound is less likely to be protonated in the acidic tumor microenvironment, potentially improving tissue distribution in oncology applications .

Quote Request

Request a Quote for N-benzyl-3-bromopyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.